molecular formula C15H15NO3S B1666621 Adrafinil CAS No. 63547-13-7

Adrafinil

Cat. No. B1666621
CAS RN: 63547-13-7
M. Wt: 289.4 g/mol
InChI Key: CGNMLOKEMNBUAI-UHFFFAOYSA-N
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Description

Adrafinil is a wakefulness-promoting drug that appears to have impressive nootropic properties . It is used to increase energy, prevent fatigue, and enhance wakefulness without causing anxiety or other side effects typically associated with stimulants . It may also improve mood, focus, and learning ability . Adrafinil is a prodrug, a biologically inactive compound converted to an active drug inside the body . When Adrafinil is metabolized, it is converted to modafinil, a stimulant that increases wakefulness .


Synthesis Analysis

A synthetic method of Adrafinil is disclosed in US4066686A and FR2714052A; for raw material with benzhydrol or diphenyl-bromomethane; first react with thiocarbamide, then obtain diphenyl-methyl thioacetic acid with chloroacetate reaction, esterification, acidylate, oxidation and obtain Adrafinil .


Molecular Structure Analysis

Adrafinil’s chemical structure consists of a diphenylmethyl sulfinyl group attached to a hydroxyacetamide group. Its molecular formula is C15H15NO3S, with a molecular weight of 289.35 g/mol .


Chemical Reactions Analysis

After oral administration, Adrafinil undergoes hepatic metabolism in the liver, where it is converted into its active metabolite, Modafinil. This biotransformation process involves two primary enzymatic reactions: The reduction of the sulfoxide group to a sulfide group and the hydrolysis of the amide bond .


Physical And Chemical Properties Analysis

Adrafinil’s chemical structure consists of a diphenylmethyl sulfinyl group attached to a hydroxyacetamide group. Its molecular formula is C15H15NO3S, with a molecular weight of 289.35 g/mol . The compound appears as a white, crystalline powder that is soluble in organic solvents such as methanol, ethanol, and chloroform .

Scientific Research Applications

Enhancing Vigilance and Treating Sleep Disorders

  • Vigilance Promotion : Adrafinil was initially identified in 1974 and showed a significant increase in motor activity in mice without peripheral sympathomimetic effects. It led to the development of modafinil, an active metabolite, which showed effectiveness in reducing excessive daytime sleepiness in narcoleptic and idiopathic hypersomnia patients (Billiard & Broughton, 2018).
  • Treatment of Narcolepsy : Adrafinil's conversion into modafinil and its subsequent use for narcolepsy treatment is a notable application. Modafinil gained regulatory approval for narcolepsy treatment in the United States (Rambert, Hermant, & Schweizer, 2007).

Cognitive Enhancement

  • Behavior and Cognition in Aged Canines : In a study on aged canines, adrafinil enhanced the acquisition of a size discrimination problem, indicating its potential as a cognitive enhancer (Siwak et al., 2000).
  • Improvement in Discrimination Learning : Another study showed that oral administration of adrafinil in aged beagle dogs improved their learning on a discrimination task, possibly due to enhanced vigilance and noradrenergic transmission in the central nervous system (Milgram et al., 2000).

Pharmacokinetics and Separation Studies

  • Pharmacokinetics in Rats : A study detailed the development of a liquid chromatography/tandem mass spectrometric method for investigating the pharmacokinetics of adrafinil in rats, providing insights into how adrafinil is processed in the body (Rao et al., 2008).
  • Enantiomeric Separation and Determination : Research also focused on the enantioselective separation and determination of adrafinil and modafinil in rat serum and urine, crucial for understanding the drug's metabolism and effects (Rao & Shinde, 2009).

Behavioral Effects

  • Behavioral Activating Effects in Canines : In aged canines, adrafinil administration led to increased locomotion and a transient increase in directed sniffing, suggesting its stimulating effects on behavior (Siwak et al., 2000).

Other Applications

  • Use in Military : Modafinil, derived from adrafinil, was used by the French army during the Gulf War, showcasing its application in situations requiring enhanced alertness and reduced fatigue (Billiard & Broughton, 2018).

Safety And Hazards

Adrafinil is possibly unsafe. It might lead to serious heart or psychiatric-related side effects. It may also be addictive . There is a clear risk associated with adrafinil usage, owing to the side effects that are reportedly associated with comorbidities, overuse, and cross-reactivity with other medications .

properties

IUPAC Name

2-benzhydrylsulfinyl-N-hydroxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c17-14(16-18)11-20(19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15,18H,11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNMLOKEMNBUAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046498
Record name Adrafinil
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adrafinil

CAS RN

63547-13-7
Record name Adrafinil
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Record name Adrafinil [INN]
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Record name Adrafinil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08925
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Record name Adrafinil
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Record name Adrafinil
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Record name ADRAFINIL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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